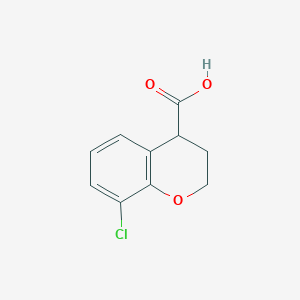![molecular formula C50H80O28 B12311201 [3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12311201.png)
[3,5-Dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto "[3,5-Dihidroxi-6-(hidroximetil)-4-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxioxan-2-il] 13-[5-hidroxi-6-(hidroximetil)-3,4-bis[[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi]oxan-2-il]oxi-5,9-dimetil-14-metilidentetraciclo[11.2.1.01,10.04,9]hexadecano-5-carboxilato]" es una molécula orgánica altamente compleja. Presenta múltiples grupos hidroxilo, anillos de oxano y una estructura central tetracíclica. Estos compuestos suelen ser de interés en varios campos de la investigación científica debido a sus complejas estructuras y potenciales actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto probablemente implique múltiples pasos, incluyendo la formación de anillos de oxano y la introducción de grupos hidroxilo. Las rutas sintéticas típicas podrían incluir:
Formación de anillos de oxano: Esto podría implicar reacciones de ciclación utilizando precursores apropiados.
Introducción de grupos hidroxilo: Los grupos hidroxilo pueden introducirse mediante reacciones de oxidación o utilizando grupos protectores que se eliminan posteriormente.
Ensamblaje del núcleo tetracíclico: Esto podría implicar reacciones de cicloadición u otros métodos para formar la estructura central compleja.
Métodos de producción industrial
La producción industrial de una molécula tan compleja requeriría técnicas avanzadas, que incluyen:
Síntesis de múltiples pasos: Cada paso debe optimizarse para el rendimiento y la pureza.
Purificación: Las técnicas como la cromatografía serían esenciales para aislar el producto deseado.
Control de calidad: Los métodos analíticos como la RMN y la espectrometría de masas se utilizarían para confirmar la estructura y la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar cetonas o aldehídos.
Reducción: Las reacciones de reducción pueden convertir cetonas o aldehídos de nuevo a alcoholes.
Sustitución: Los grupos hidroxilo pueden sustituirse con otros grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Como PCC (Clorocromato de piridinio) o KMnO₄ (Permanganato de potasio).
Agentes reductores: Como NaBH₄ (Borohidruro de sodio) o LiAlH₄ (Hidruro de litio y aluminio).
Reactivos de sustitución: Como SOCl₂ (Cloruro de tionilo) para convertir grupos hidroxilo en cloruros.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de grupos hidroxilo produciría cetonas o aldehídos, mientras que la reducción produciría alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto podría utilizarse como bloque de construcción para sintetizar moléculas más complejas o como un compuesto modelo para estudiar mecanismos de reacción.
Biología
En biología, podría estudiarse por sus posibles actividades biológicas, como la inhibición de enzimas o la unión a receptores.
Medicina
En medicina, el compuesto podría investigarse por sus posibles efectos terapéuticos, como actividades antiinflamatorias o anticancerígenas.
Industria
En la industria, podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de sus interacciones específicas con los objetivos moleculares. Por ejemplo, podría unirse a enzimas o receptores, alterando su actividad. Las vías involucradas podrían incluir vías de transducción de señales o vías metabólicas.
Propiedades
IUPAC Name |
[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-37(67)38(29(59)22(15-54)72-44)74-41-34(64)31(61)26(56)19(12-51)69-41)25(49)6-10-50(18,17-49)78-45-40(76-43-36(66)33(63)28(58)21(14-53)71-43)39(30(60)23(16-55)73-45)75-42-35(65)32(62)27(57)20(13-52)70-42/h19-45,51-67H,1,4-17H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVKOVOOJNJHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80O28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

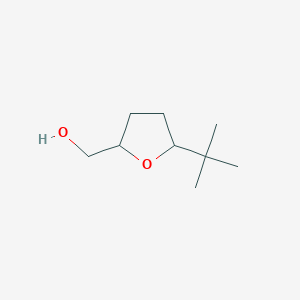
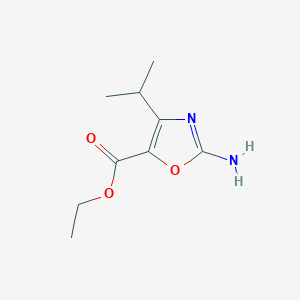


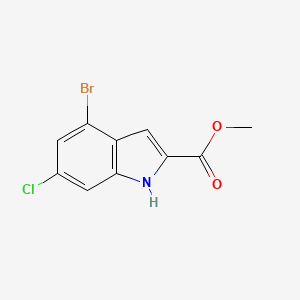

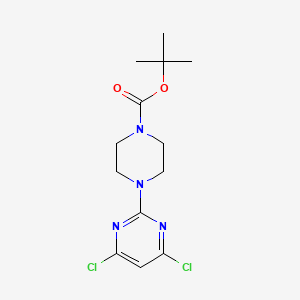
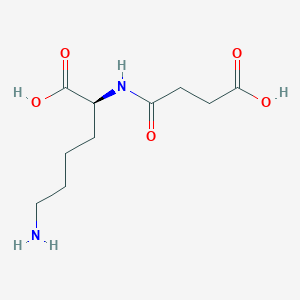
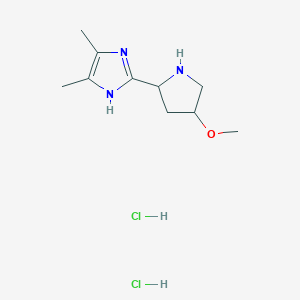
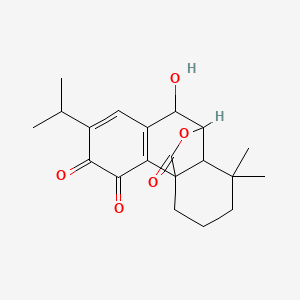
![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)

